molecular formula C21H35N5P2 B6318871 N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine CAS No. 1422518-26-0

N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B6318871
CAS No.: 1422518-26-0
M. Wt: 419.5 g/mol
InChI Key: BWDSNYNYYCQJMT-UHFFFAOYSA-N
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Description

N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two diisopropylphosphino groups and a phenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of a triazine precursor with diisopropylphosphine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the triazine ring under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted triazine compounds

Scientific Research Applications

N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The diisopropylphosphino groups can coordinate with metal ions, forming stable complexes that exhibit unique catalytic properties. Additionally, the triazine ring can interact with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
  • N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine

Uniqueness

N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential applications. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5P2/c1-14(2)27(15(3)4)25-20-22-19(18-12-10-9-11-13-18)23-21(24-20)26-28(16(5)6)17(7)8/h9-17H,1-8H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDSNYNYYCQJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)NC1=NC(=NC(=N1)C2=CC=CC=C2)NP(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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